molecular formula C11H9BrN2O3 B13944017 Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate

Cat. No.: B13944017
M. Wt: 297.10 g/mol
InChI Key: MKAUHQHDMZHJIB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is an organic compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.1 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate typically involves the bromination of 8-methoxyquinazoline-6-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow processes and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while the quinazoline ring can undergo reduction to form dihydroquinazolines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol), typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products

    Substitution: Formation of 2-amino-8-methoxyquinazoline-6-carboxylate or 2-thio-8-methoxyquinazoline-6-carboxylate.

    Oxidation: Formation of quinazoline-6,8-dione derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity. The bromine atom and methoxy group may play crucial roles in binding to these targets, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-8-methoxyquinazoline-6-carboxylate
  • Methyl 2-fluoro-8-methoxyquinazoline-6-carboxylate
  • Methyl 2-iodo-8-methoxyquinazoline-6-carboxylate

Uniqueness

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can result in different binding affinities and selectivities, making this compound particularly interesting for drug design and material science .

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 2-bromo-8-methoxyquinazoline-6-carboxylate

InChI

InChI=1S/C11H9BrN2O3/c1-16-8-4-6(10(15)17-2)3-7-5-13-11(12)14-9(7)8/h3-5H,1-2H3

InChI Key

MKAUHQHDMZHJIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=C(N=C12)Br)C(=O)OC

Origin of Product

United States

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